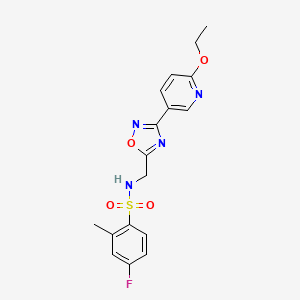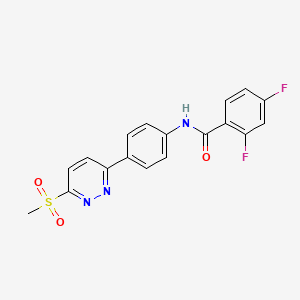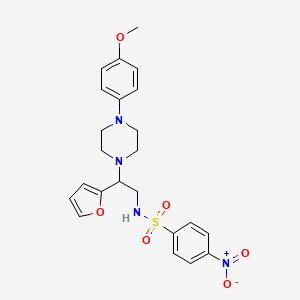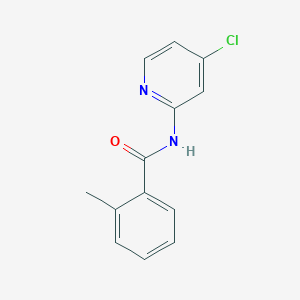![molecular formula C12H28Cl2N2O B2508909 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride CAS No. 1909309-46-1](/img/structure/B2508909.png)
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride is a derivative of piperidine, which is a six-membered heterocyclic amine with a characteristic nitrogen atom. Piperidine derivatives are of significant interest in pharmaceutical research due to their presence in various bioactive compounds and potential use as building blocks in drug synthesis.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in the literature. For instance, an efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride was achieved starting from lysine, involving the formation of aziridinium and subsequent intramolecular ring opening to form the piperidinium ring in a stereoselective manner . This method provides a practical approach to synthesizing enantiomerically pure piperidine derivatives, which could be adapted for the synthesis of 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties and activities. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity. For example, the synthesis of all four stereoisomers of 2-(2,3-dihydroxypropyl)piperidine was achieved with enantiomeric enhancement, demonstrating the importance of stereochemistry in the synthesis of piperidine-related alkaloids .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including condensation and addition reactions. A three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile was used to synthesize substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . Additionally, 1,4-bis(arylsulfonyl)dihydropyridines were used in the enantioselective synthesis of 2,3,6-trisubstituted piperidines, showcasing the versatility of piperidine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the piperidine ring. The introduction of different functional groups can enhance the compound's solubility in water or organic solvents, which is particularly important for pharmaceutical applications. The dihydrochloride salt form of these compounds, as seen in the synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride, typically improves water solubility, which can be beneficial for drug formulation .
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound and its derivatives are frequently synthesized for research in various domains. For example, a series of β-amino-4-substituted propiophenones were synthesized, which upon reduction, yielded 1-(4-substituted phenyl)-3-[4-substituted piperazino(piperidino)]propan-1-ols, subsequently converted into dihydrochlorides. These compounds were studied for their inhibitory effects on adenosine deaminase, a vital enzyme in purine metabolism, showing structure-dependent inhibition abilities (Isakhanyan et al., 2011).
Another study synthesized new 1,2,3,4-tetrahydroquinoline hybrids of ibuprofen, including derivatives of piperidine, and screened them for in vitro antioxidant, antitryptic, and albumin denaturation inhibition activities (Manolov et al., 2022).
Pharmacological Studies
- Various 1-substituted piperidines, including derivatives of 2-(piperidin-1-yl)ethan-1-ol and 3-(piperidin-1-yl)propan-1-ols, have been studied for their pharmacological properties, showcasing their broad application in medicinal chemistry (Vardanyan, 2018).
Antimicrobial and Antitumor Activities
The synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated significant antimicrobial activity against pathogens of Lycopersicon esculentum (tomato plants), indicating their potential in agricultural applications (Vinaya et al., 2009).
Piperazine-based tertiary amino alcohols and their dihydrochlorides were synthesized and examined for their effects on tumor DNA methylation processes in vitro, indicating potential applications in cancer research (Hakobyan et al., 2020).
Propriétés
IUPAC Name |
2-[1-(4-aminobutyl)piperidin-4-yl]propan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O.2ClH/c1-11(10-15)12-4-8-14(9-5-12)7-3-2-6-13;;/h11-12,15H,2-10,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGFEHGQRDVPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCN(CC1)CCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)


![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2508834.png)


![2-Chloro-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2508840.png)

![6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2508846.png)

![N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2508848.png)
![1-(3,5-Dimethoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2508849.png)